molecular formula C11H16ClNO2S B1526177 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride CAS No. 1354960-80-7

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride

Cat. No. B1526177
M. Wt: 261.77 g/mol
InChI Key: BKFMWUJDRISCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride, also known as PTCA hydrochloride, is an organic compound that is widely studied due to its potential applications in various fields of research and industry. It has a CAS Number of 893741-64-5 and a molecular weight of 261.77 g/mol.


Molecular Structure Analysis

The IUPAC name of this compound is 5-(1-piperidinylmethyl)-2-thiophenecarboxylic acid . Its InChI code is 1S/C11H15NO2S/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14) .

It is stored at room temperature . The compound’s molecular formula is C11H16ClNO2S .

Scientific Research Applications

  • Corrosion Inhibition : Piperine derivatives, including compounds with piperidine components, have been investigated for their potential as green corrosion inhibitors on iron surfaces. Theoretical studies using DFT and Monte Carlo dynamics suggest that these derivatives can form complexes with iron, potentially leading to high corrosion inhibition efficiency. This highlights the application of piperidine derivatives in materials science, particularly in protecting metal surfaces from corrosion (Belghiti et al., 2018).

  • Molecular Structure Analysis : Studies on piperidine derivatives, including those involving thiophene, have explored their crystal and molecular structures through techniques like X-ray diffraction. These investigations provide foundational knowledge on molecular interactions, stability, and potential binding modes, which are crucial for drug design and materials science (Vrabel et al., 2014).

  • Kinetic Studies : Research on the kinetics of nucleophilic substitution reactions involving thiophene derivatives and piperidine in ethanol offers insights into the influence of substituents on reaction rates. Such studies are vital for understanding reaction mechanisms and optimizing synthetic routes in organic chemistry (Dell'erba & Spinelli, 1965).

  • Anti-Corrosion Performance : The anti-corrosion efficiency of 8-hydroxyquinoline derivatives, including those with a piperidin-1-ylmethyl group, has been assessed for mild steel in acidic media. These studies combine gravimetric, electrochemical techniques, DFT, and molecular dynamics simulations to evaluate the compounds' protective capabilities, shedding light on their practical applications in corrosion protection (Douche et al., 2020).

properties

IUPAC Name

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;/h4-5H,1-3,6-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFMWUJDRISCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(S2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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